
4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine
Vue d'ensemble
Description
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids within the target proteins .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, including those involved in inflammation, pain perception, microbial infection, and cancer .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic profiles .
Result of Action
Thiazole derivatives have been found to exert a wide range of biological effects, including antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other biological molecules can potentially influence the action of thiazole derivatives .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine as a tool in neuroscience research has several advantages, including its ability to selectively destroy dopaminergic neurons in the brain, which is similar to the pathology observed in Parkinson's disease. This compound-induced Parkinsonism is also reversible, which allows researchers to study the effects of potential treatments on the disease's pathology. However, the use of this compound in animal models of Parkinson's disease has several limitations, including the fact that this compound-induced Parkinsonism does not fully replicate the human disease, and the variability in the severity of the disease induced by this compound.
Orientations Futures
There are several future directions for the use of 4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine in neuroscience research. One direction is the development of more selective and less toxic analogs of this compound that can selectively destroy dopaminergic neurons in the brain without the toxic effects observed with this compound. Another direction is the use of this compound in combination with other toxins to create more complex animal models of Parkinson's disease that better replicate the human disease. Additionally, the use of this compound in combination with genetic manipulations can be used to study the role of specific genes in the pathology of Parkinson's disease.
Applications De Recherche Scientifique
4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine has been widely used in scientific research to study the pathology and treatment of Parkinson's disease. This compound is selectively toxic to dopaminergic neurons in the brain, which is similar to the pathology observed in Parkinson's disease. Therefore, this compound has been used to create animal models of Parkinson's disease, which can be used to study the disease's pathology and develop potential treatments.
Analyse Biochimique
Biochemical Properties
4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that are involved in cellular metabolism and signaling pathways. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can lead to alterations in cellular signaling pathways, affecting processes such as cell growth and differentiation.
Additionally, this compound interacts with proteins involved in DNA replication and repair. By binding to these proteins, it can modulate their activity, potentially leading to changes in gene expression and cellular responses to DNA damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . This activation leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in cell death.
Moreover, this compound influences cell signaling pathways by inhibiting key kinases involved in the regulation of cell proliferation and survival . This inhibition can lead to reduced cell growth and increased sensitivity to chemotherapeutic agents.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of target enzymes, leading to their inhibition or activation . For example, its binding to kinases results in the inhibition of their catalytic activity, thereby disrupting downstream signaling pathways.
Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, ultimately affecting cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired therapeutic effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to interact with DNA and transcription factors, or to the cytoplasm to inhibit kinases and other enzymes .
Propriétés
IUPAC Name |
4-methyl-5-[2-(1-methylcyclopropyl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-7-9(17-11(13)15-7)8-3-6-14-10(16-8)12(2)4-5-12/h3,6H,4-5H2,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAPOSXKBUGSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

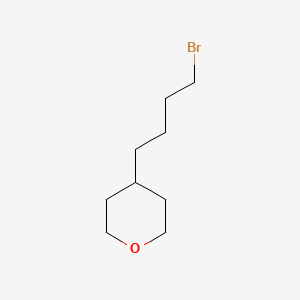
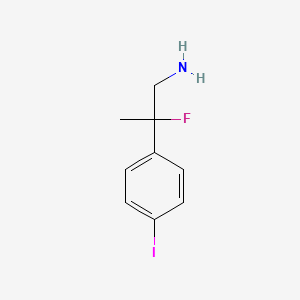
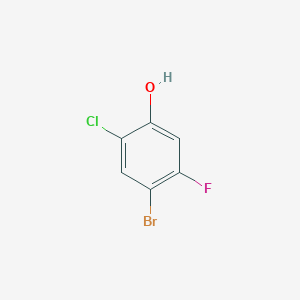
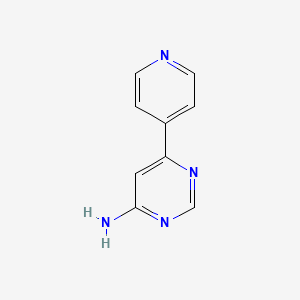
![[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1466099.png)
![1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466100.png)
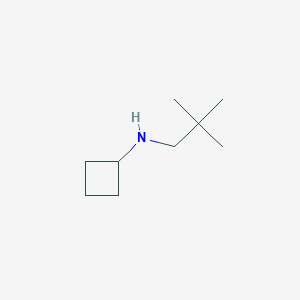
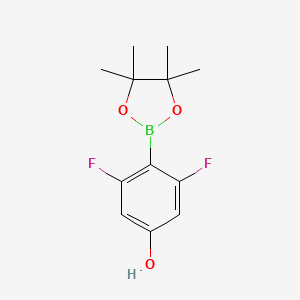
![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester](/img/structure/B1466104.png)
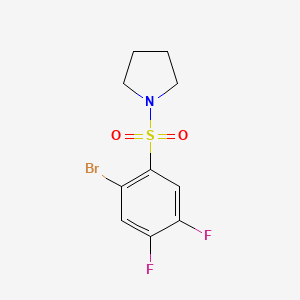
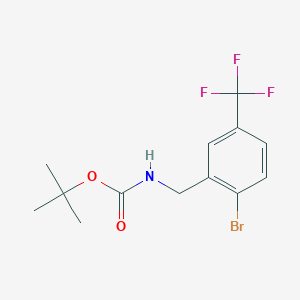
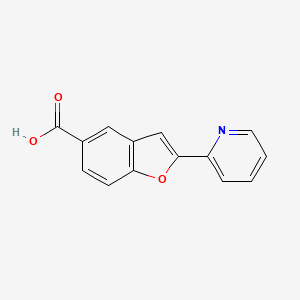

![5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1466116.png)